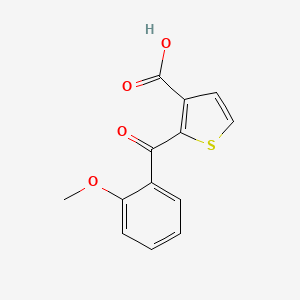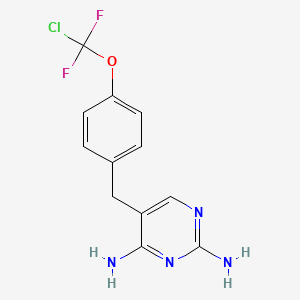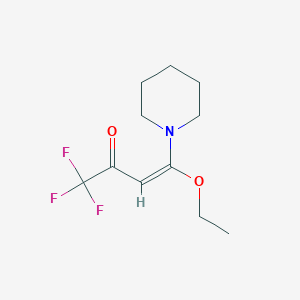
(S)-1-(2,2,2-Trichloroacetyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2,2,2-Trichloroacetyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a trichloroacetyl group attached to the pyrrolidine ring, which imparts unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,2,2-Trichloroacetyl)pyrrolidine-2-carboxylic acid typically involves the reaction of L-proline with trichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: 0°C to room temperature
- Reaction time: Several hours to ensure complete conversion
The reaction proceeds via the formation of an intermediate N-acylated product, which is then hydrolyzed to yield the final carboxylic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large-scale reactors with precise temperature control
- Continuous monitoring of reaction parameters to ensure high yield and purity
- Implementation of purification techniques such as recrystallization or chromatography to isolate the desired product
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(2,2,2-Trichloroacetyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the trichloroacetyl group to a less oxidized state.
Substitution: The trichloroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the trichloroacetyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield oxo derivatives.
- Reduction may produce derivatives with fewer chlorine atoms.
- Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(2,2,2-Trichloroacetyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-1-(2,2,2-Trichloroacetyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrolidine ring may also interact with biological receptors, modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
- Pyrrole derivatives
- Other N-acylated pyrrolidine compounds
Uniqueness
(S)-1-(2,2,2-Trichloroacetyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the trichloroacetyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different profile of interactions and applications, making it valuable in specific research and industrial contexts.
Eigenschaften
Molekularformel |
C7H8Cl3NO3 |
|---|---|
Molekulargewicht |
260.5 g/mol |
IUPAC-Name |
(2S)-1-(2,2,2-trichloroacetyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H8Cl3NO3/c8-7(9,10)6(14)11-3-1-2-4(11)5(12)13/h4H,1-3H2,(H,12,13)/t4-/m0/s1 |
InChI-Schlüssel |
AFWGLZGDOZZTTC-BYPYZUCNSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)C(Cl)(Cl)Cl)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(Cl)(Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


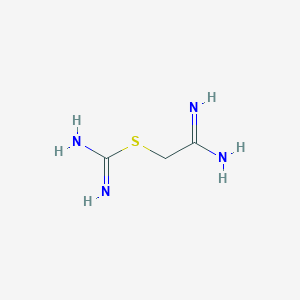
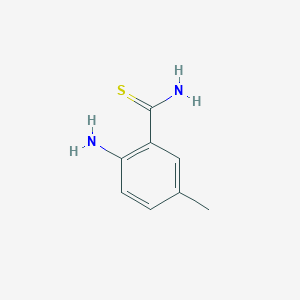

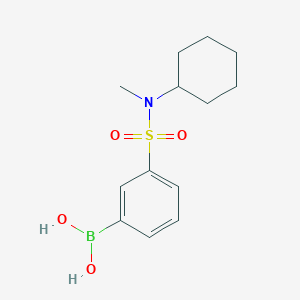
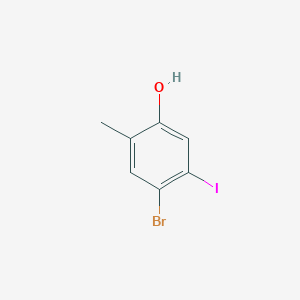
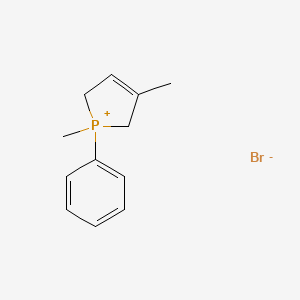
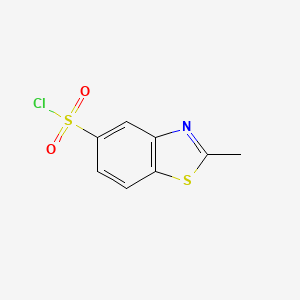
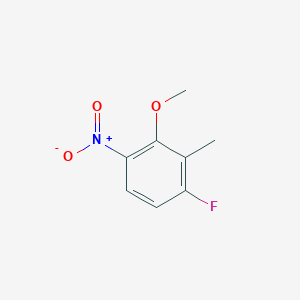
![3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15202226.png)
